1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea typically involves the reaction of 1-(2-aminoethyl)imidazole with phenethyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions for several hours. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The thiourea group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The thiourea group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Aminoethyl)imidazole: A precursor in the synthesis of 1-[2-(1H-Imidazol-4-yl)ethyl]-3-phenethylthiourea.
Phenethyl isothiocyanate: Another precursor used in the synthesis.
Imidazole derivatives: Compounds such as histidine and histamine, which also contain the imidazole ring.
Uniqueness: this compound is unique due to the combination of the imidazole ring and the thiourea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
163565-07-9 |
---|---|
Molecular Formula |
C14H18N4S |
Molecular Weight |
274.39 g/mol |
IUPAC Name |
1-[2-(1H-imidazol-5-yl)ethyl]-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H18N4S/c19-14(17-9-7-13-10-15-11-18-13)16-8-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,15,18)(H2,16,17,19) |
InChI Key |
QXUWGMKTSYHKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CN=CN2 |
solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.